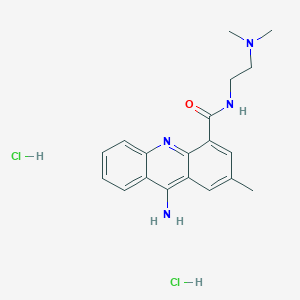
9-Amino-N-(2-(dimethylamino)ethyl)-2-methyl-4-acridinecarboxamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methyl-, dihydrochloride is a chemical compound belonging to the class of acridines Acridines are organic compounds containing a linear tricyclic structure with two benzene rings joined by a pyridine ring
準備方法
The synthesis of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methyl-, dihydrochloride typically involves multiple steps. The synthetic route often starts with the preparation of the acridine core, followed by the introduction of the carboxamide group and the dimethylaminoethyl side chain. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
化学反応の分析
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methyl-, dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the acridine core or the side chains.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with DNA and proteins, making it a candidate for drug development. In medicine, it has been investigated for its potential anti-tumor properties, particularly in the treatment of certain cancers. Additionally, it has industrial applications in the development of dyes and pigments.
作用機序
The mechanism of action of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methyl-, dihydrochloride involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The molecular targets include DNA and various enzymes involved in DNA processing. The pathways affected by this compound are primarily those related to cell proliferation and survival, making it a potential anti-cancer agent.
類似化合物との比較
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methyl-, dihydrochloride can be compared to other acridine derivatives, such as N-(2-(dimethylamino)ethyl)acridine-4-carboxamide and 9-aminoacridine-4-carboxamide. These compounds share similar structural features but differ in their side chains and functional groups. The uniqueness of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methyl-, dihydrochloride lies in its specific side chain, which may confer distinct biological activities and chemical properties.
特性
CAS番号 |
100113-03-9 |
|---|---|
分子式 |
C19H24Cl2N4O |
分子量 |
395.3 g/mol |
IUPAC名 |
9-amino-N-[2-(dimethylamino)ethyl]-2-methylacridine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C19H22N4O.2ClH/c1-12-10-14-17(20)13-6-4-5-7-16(13)22-18(14)15(11-12)19(24)21-8-9-23(2)3;;/h4-7,10-11H,8-9H2,1-3H3,(H2,20,22)(H,21,24);2*1H |
InChIキー |
RWISVLAGEUWSKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C(=C1)C(=O)NCCN(C)C)N.Cl.Cl |
正規SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C(=C1)C(=O)NCCN(C)C)N.Cl.Cl |
Key on ui other cas no. |
100113-03-9 |
同義語 |
9-Amino-N-(2-(dimethylamino)ethyl)-2-methyl-4-acridinecarboxamide dihy drochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















